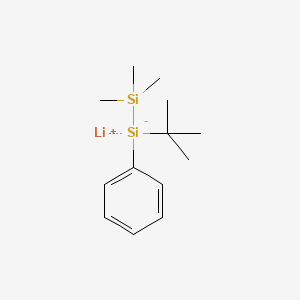
Lithium;tert-butyl-phenyl-trimethylsilylsilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of lithium, tert-butyl, phenyl, and trimethylsilyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;tert-butyl-phenyl-trimethylsilylsilanide typically involves the reaction of tert-butyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the deprotonation of tert-butyl-phenyl-trimethylsilylsilane using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures . This reaction yields the desired organolithium compound along with butane as a byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature control and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;tert-butyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as carbonyl groups, forming new carbon-lithium bonds.
Deprotonation Reactions: It can deprotonate acidic hydrogen atoms in other molecules, forming new organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and other organometallic reagents. Typical reaction conditions involve low temperatures and the use of aprotic solvents like THF or diethyl ether to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield new organolithium compounds, while addition reactions with carbonyl compounds produce alcohols or ketones after hydrolysis.
Scientific Research Applications
Lithium;tert-butyl-phenyl-trimethylsilylsilanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations, including polymerization reactions.
Material Science: It is employed in the development of new materials, such as lithium-ion batteries, where its unique properties contribute to improved performance and stability.
Mechanism of Action
The mechanism of action of lithium;tert-butyl-phenyl-trimethylsilylsilanide involves the interaction of the lithium atom with electrophilic centers in other molecules. The lithium atom, being highly electropositive, facilitates the formation of new bonds by donating electrons to electrophiles. This process often involves the formation of a transient complex, which then undergoes further transformation to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural features.
Lithium phenylsilanide: Shares the phenyl and lithium components but lacks the tert-butyl and trimethylsilyl groups.
Lithium trimethylsilylmethanide: Contains the trimethylsilyl group but differs in the remaining structure.
Uniqueness
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is unique due to the combination of its bulky tert-butyl group and the electron-donating trimethylsilyl group. This combination imparts distinct steric and electronic properties, making it a valuable reagent in selective organic transformations and material science applications .
Properties
CAS No. |
823207-41-6 |
|---|---|
Molecular Formula |
C13H23LiSi2 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
lithium;tert-butyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C13H23Si2.Li/c1-13(2,3)14(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChI Key |
YAPXLFWMNJVROC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


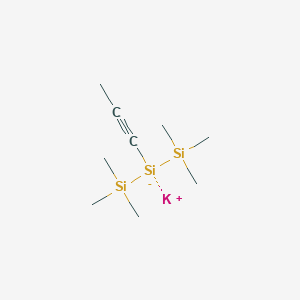
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
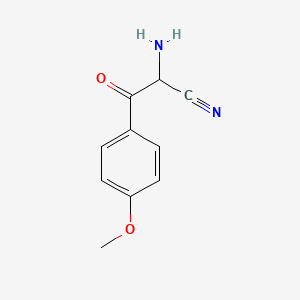
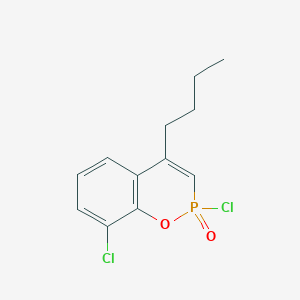
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
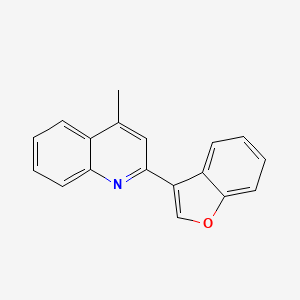
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
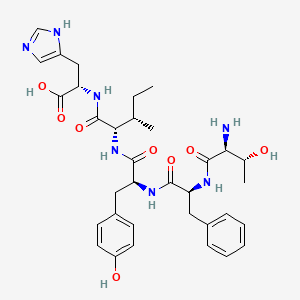

![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
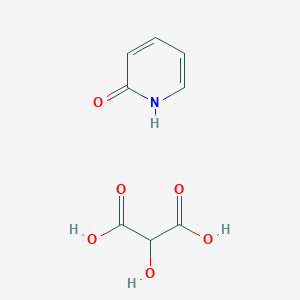
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
